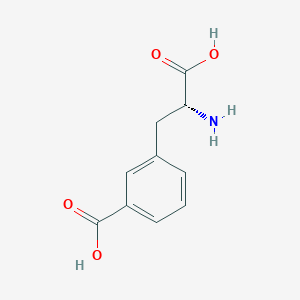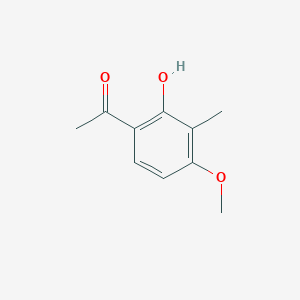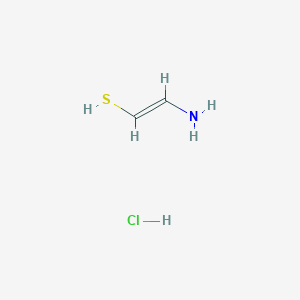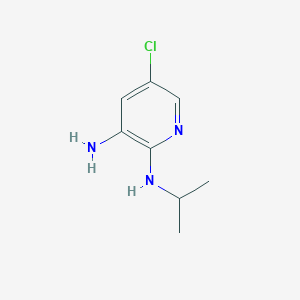
5-Chloro-N2-isopropylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N2-isopropylpyridine-2,3-diamine is a chemical compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the 5-position and an isopropyl group at the N2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N2-isopropylpyridine-2,3-diamine typically involves the chlorination of 2-aminopyridine followed by subsequent reactions to introduce the isopropyl group. One common method involves the following steps:
Chlorination: 2-aminopyridine is chlorinated to produce 2-amino-5-chloropyridine.
Nitration and Reduction: The chlorinated product is nitrated to form 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium catalyst to yield 5-chloropyridine-2,3-diamine.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and hydrogen gas with palladium catalysts are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyridines with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
5-Chloro-N2-isopropylpyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including aldose reductase inhibitors and amino acid oxidase inhibitors.
Materials Science: The compound is used in the synthesis of functionalized imidazopyridines, which have applications in organometallic chemistry and material science.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-Chloro-N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2,3-diamine: A similar compound with a chlorine atom at the 5-position but without the isopropyl group.
2-Amino-5-chloropyridine: Another related compound with an amino group at the 2-position and a chlorine atom at the 5-position.
Uniqueness
5-Chloro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the isopropyl group at the N2 position and the chlorine atom at the 5-position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-chloro-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
IBZDHCDEJDAQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)



![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
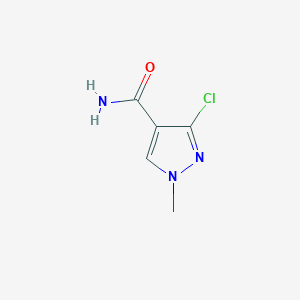

![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)


